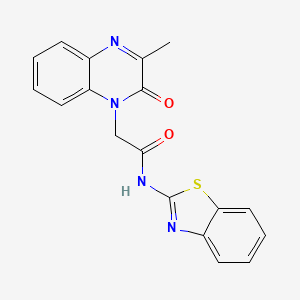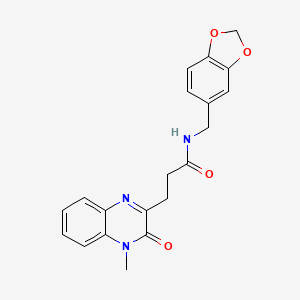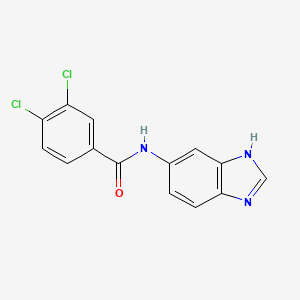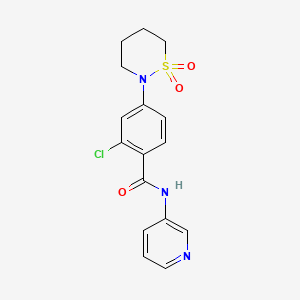![molecular formula C21H26N4O2 B10994219 4-phenyl-N-[4-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B10994219.png)
4-phenyl-N-[4-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-N-[4-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with phenyl and carbamoyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-[4-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-phenylpiperazine with isocyanate derivatives under controlled conditions to form the desired carboxamide linkage . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-[4-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
4-phenyl-N-[4-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-phenyl-N-[4-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-phenylpiperazine: A simpler analog with similar structural features but lacking the carbamoyl group.
N-phenylpiperazine: Another related compound with different substitution patterns on the piperazine ring.
Uniqueness
4-phenyl-N-[4-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C21H26N4O2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4-phenyl-N-[4-(propan-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C21H26N4O2/c1-16(2)22-20(26)17-8-10-18(11-9-17)23-21(27)25-14-12-24(13-15-25)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3,(H,22,26)(H,23,27) |
InChI Key |
OFSQELYPOZKOIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]isoquinoline-4-carboxamide](/img/structure/B10994159.png)
![methyl N-{[1-(4-chloro-2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B10994166.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide](/img/structure/B10994171.png)

![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B10994180.png)
![N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B10994191.png)
![3-{2-[(2S)-2-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10994195.png)
![N-{[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine](/img/structure/B10994202.png)

![N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B10994209.png)


![[1-({[3-(Furan-2-yl)-3-phenylpropanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10994231.png)
